Cas no 1805993-12-7 (3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol)

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol
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- インチ: 1S/C8H10F2N2O2/c9-7(10)5-2-12-8(14)4(1-11)6(5)3-13/h2,7,13H,1,3,11H2,(H,12,14)
- InChIKey: RXRCAKYWEGWHAV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CNC(C(CN)=C1CO)=O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 311
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): -1.5
3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027992-500mg |
3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1805993-12-7 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
Alichem | A029027992-250mg |
3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1805993-12-7 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029027992-1g |
3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1805993-12-7 | 95% | 1g |
$3,184.50 | 2022-04-01 |
3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanolに関する追加情報
Comprehensive Overview of 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol (CAS No. 1805993-12-7)
The compound 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol (CAS No. 1805993-12-7) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the aminomethyl and difluoromethyl groups, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
One of the key reasons for the growing attention toward 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol is its relevance in addressing current challenges in medicinal chemistry. For instance, the difluoromethyl moiety is known to enhance metabolic stability and bioavailability, making it a hotspot in the design of next-generation therapeutics. Additionally, the presence of the hydroxypyridine core contributes to its ability to form hydrogen bonds, a critical factor in target binding affinity.
In the context of agrochemicals, this compound has shown promise as a building block for novel pesticides and herbicides. The aminomethyl group can be further functionalized to create derivatives with tailored properties, such as improved environmental compatibility or targeted pest control. This aligns with the increasing demand for sustainable and eco-friendly agricultural solutions, a topic widely discussed in scientific and industrial forums.
From a synthetic chemistry perspective, CAS No. 1805993-12-7 presents interesting opportunities for methodological development. Researchers are exploring efficient routes to its synthesis, including catalytic processes and green chemistry approaches. The compound’s multifunctional nature allows for diverse transformations, enabling the creation of libraries of analogs for high-throughput screening. This is particularly relevant in the era of AI-driven drug discovery, where rapid access to structurally diverse compounds is essential.
The physicochemical properties of 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol also warrant discussion. Its solubility, stability, and reactivity profile make it suitable for various formulation strategies. For example, the hydroxyl and methanol groups provide handles for prodrug design, a strategy increasingly employed to improve drug delivery. These aspects are frequently searched by professionals in pharmacokinetics and formulation sciences.
Another area of interest is the compound’s potential role in addressing antibiotic resistance. With the difluoromethyl group’s ability to modulate electronic effects, derivatives of this compound could offer new mechanisms of action against resistant pathogens. This ties into broader discussions about innovative antimicrobial strategies, a pressing concern in global health.
In summary, 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol (CAS No. 1805993-12-7) represents a versatile and promising scaffold in both pharmaceutical and agrochemical research. Its structural features align with current trends in drug design, sustainability, and synthetic innovation. As research progresses, this compound is likely to play a pivotal role in addressing some of the most critical challenges in modern science.
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